molecular formula C12H10N2O B7811592 N-trans-Cinnamoylimidazole CAS No. 2979-51-3

N-trans-Cinnamoylimidazole

Cat. No.: B7811592
CAS No.: 2979-51-3
M. Wt: 198.22 g/mol
InChI Key: XVGXMXZUJNAGFZ-UHFFFAOYSA-N
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Description

N-trans-Cinnamoylimidazole: is an organic compound with the molecular formula C12H10N2O. It is characterized by the presence of an imidazole ring substituted with a cinnamoyl group. This compound is known for its light yellow crystalline appearance and has a melting point of approximately 127-135°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-trans-Cinnamoylimidazole can be synthesized through the reaction of cinnamoyl chloride with imidazole. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above. The scalability of this method allows for the production of the compound in larger quantities, suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-trans-Cinnamoylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-trans-Cinnamoylimidazole involves its interaction with specific molecular targets. For instance, it has been shown to interact with the active site of α-chymotrypsin, forming a stable enzyme-substrate complex. This interaction is influenced by the stereochemistry of the compound, with the trans-isomer being more reactive than the cis-isomer . Additionally, its antimicrobial activity is thought to involve disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined structural features of both cinnamoyl and imidazole groups. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its individual components .

Properties

IUPAC Name

1-imidazol-1-yl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(14-9-8-13-10-14)7-6-11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGXMXZUJNAGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259433
Record name 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-51-3
Record name 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2979-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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